2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol
Description
2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol is a tertiary amine-containing compound featuring a cyclohexyl backbone substituted with benzyl-methyl-amino and ethanolamine groups. This structure combines lipophilic (benzyl, cyclohexyl) and hydrophilic (ethanol) moieties, making it relevant for applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-[[2-[benzyl(methyl)amino]cyclohexyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-18(13-14-7-3-2-4-8-14)16-10-6-5-9-15(16)17-11-12-19/h2-4,7-8,15-17,19H,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLCGBFEAWUJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol typically involves the reaction of cyclohexylamine with benzyl-methyl-amine in the presence of ethanol. The reaction conditions often include:
Solvent: Ethanol
Temperature: Room temperature to slightly elevated temperatures
Catalysts: Acid or base catalysts may be used to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl-methyl-amino group can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halides like chloroform (CHCl₃) or bromine (Br₂) can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids
Reduction: Simpler amines
Substitution: Various substituted amines depending on the electrophile used
Scientific Research Applications
2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a class of ethanolamine derivatives with N-alkyl/aryl substitutions on cyclic amine scaffolds. Key structural analogs include:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| 2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol | C₁₇H₂₇N₃O | 289.42 | Benzyl-methyl, cyclohexyl, ethanolamine |
| 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol | C₁₄H₂₁N₃O | 247.34 | Benzyl-methyl, pyrrolidin, ethanolamine |
| 2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol | C₁₈H₂₉N₃O | 303.45 | Benzyl-ethyl, cyclohexyl, ethanolamine |
| 2-([6-(Benzylamino)hexyl]amino)ethanol | C₁₅H₂₆N₂O | 250.38 | Benzylamino, hexyl chain, ethanolamine |
| Ethanol, 2-(cyclohexylamino)- | C₈H₁₇NO | 143.23 | Cyclohexylamino, ethanolamine |
Key Observations :
Physicochemical Properties
- Boiling Point: Ethanol, 2-(cyclohexylamino)- (CAS 2842-38-8) has a boiling point of 397.50 ± 0.50 K at 2 kPa, attributed to hydrogen bonding from the ethanolamine group .
- Lipophilicity: Benzyl-methyl substitutions increase logP compared to unsubstituted analogs (e.g., 2-(cyclohexylamino)ethanol), aligning with trends in compounds .
Biological Activity
2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a cyclohexyl group and a benzyl-methyl amino moiety. This compound has garnered attention for its possible pharmacological applications, including analgesic and neuropharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C16H25N2O
- Molecular Weight : Approximately 263.39 g/mol
- Functional Groups :
- Hydroxyl group (-OH)
- Amino group (-NH)
The presence of both amine and alcohol functional groups suggests a versatile reactivity profile, making it suitable for various chemical transformations and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may modulate signaling pathways by binding to receptors or enzymes, altering their activity and leading to physiological effects. Current research indicates that it may interact with neurotransmitter systems, potentially influencing pain perception and other central nervous system functions .
Analgesic Properties
Research has shown that derivatives of this compound exhibit analgesic effects through central nervous system pathways. This suggests potential applications in pain management therapies .
Neuropharmacological Effects
Studies indicate that the compound may influence neurotransmitter systems similar to known psychoactive substances. This raises the possibility of its use in treating neurological disorders .
Research Findings
Case Studies
- Study on Analgesic Effects : A study evaluated the analgesic properties of several benzylamine derivatives, including this compound. Results indicated significant pain relief in animal models, suggesting its potential as a non-opioid analgesic .
- Neuropharmacological Evaluation : Research involving molecular docking studies highlighted the binding affinity of this compound to serotonin receptors, indicating its potential role as an antidepressant or anxiolytic agent .
- Antimicrobial Screening : A screening of related compounds revealed promising antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values suggesting effective dosage ranges for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
